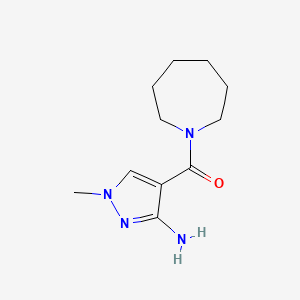
Quinazoline-4,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Diaminochinazolin ist eine organische Verbindung, die zur Chinazolin-Familie gehört. Diese Familie zeichnet sich durch eine bicyclische Struktur aus, die aus einem Benzolring besteht, der mit einem Pyrimidinring verschmolzen ist. Diese Verbindung ist bekannt für ihre signifikanten biologischen Aktivitäten und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, insbesondere in der pharmazeutischen Chemie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,8-Diaminochinazolin beinhaltet typischerweise die Reaktion von Anthranilsäure mit Formamid unter sauren Bedingungen. Diese Reaktion führt zur Bildung von Chinazolin-2,4-dion, das anschließend mit Ammoniak weiterreagiert, um 4,8-Diaminochinazolin zu ergeben. Eine weitere Methode beinhaltet die Cyclisierung von 2-Aminobenzonitril mit Formamid, gefolgt von einer Reduktion, um die gewünschte Verbindung zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von 4,8-Diaminochinazolin verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen sorgt für eine hohe Ausbeute und Reinheit der Verbindung. Das Verfahren beinhaltet typischerweise die Verwendung von Katalysatoren und kontrollierten Temperatur- und Druckbedingungen, um die Reaktionen effizient zu ermöglichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
4,8-Diaminochinazolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinazolin-4,8-dion zu bilden.
Reduktion: Reduktionsreaktionen können 4,8-Diaminochinazolin in seine entsprechenden Aminderivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinazolin-4,8-dion
Reduktion: Verschiedene Aminderivate
Substitution: Substituierte Chinazolinderivate mit verschiedenen funktionellen Gruppen
Wissenschaftliche Forschungsanwendungen
4,8-Diaminochinazolin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Interaktionen mit biologischen Makromolekülen und sein Potenzial als biochemisches Sondenmolekül untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Krebsbehandlung, da es die Aktivität bestimmter Enzyme und Rezeptoren hemmen kann.
Wirkmechanismus
Der Wirkmechanismus von 4,8-Diaminochinazolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität von Tyrosinkinasen hemmen, die an Zellsignalwegen beteiligt sind, die das Zellwachstum und die Zellproliferation regulieren. Durch die Hemmung dieser Enzyme kann 4,8-Diaminochinazolin Antikrebswirkungen entfalten und möglicherweise in der Krebstherapie eingesetzt werden .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline-4,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,8-dione.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4,8-dione
Reduction: Various amine derivatives
Substitution: Substituted quinazoline derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Quinazoline-4,8-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of quinazoline-4,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, this compound can exert anti-cancer effects and potentially be used in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Chinazolin-2,4-dion
- Chinazolin-4,6-diamin
- Chinazolin-2,4-diamin
Einzigartigkeit
4,8-Diaminochinazolin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das im Vergleich zu anderen Chinazolinderivaten unterschiedliche biologische Aktivitäten verleiht. Seine Fähigkeit, Tyrosinkinasen zu hemmen, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in der pharmazeutischen Chemie .
Eigenschaften
Molekularformel |
C8H8N4 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
quinazoline-4,8-diamine |
InChI |
InChI=1S/C8H8N4/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,9H2,(H2,10,11,12) |
InChI-Schlüssel |
RSDKBQXUTCGSHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733129.png)
![N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733133.png)
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733136.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11733138.png)
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B11733146.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)

![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11733184.png)
